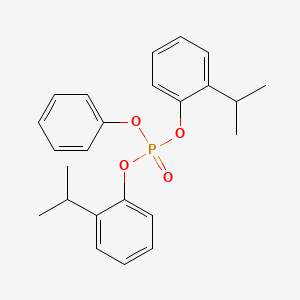

Bis(2-isopropylphenyl) Phenyl Phosphate

Descripción general

Descripción

Bis(2-isopropylphenyl) Phenyl Phosphate is a useful research compound. Its molecular formula is C24H27O4P and its molecular weight is 410.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industrial Applications

1. Flame Retardant

- Usage: Widely used in plastics, rubber, and synthetic fibers to enhance fire resistance.

- Mechanism: The compound promotes the formation of a char layer when exposed to heat, acting as a barrier to oxygen and heat transfer, thus reducing flammability.

2. Plasticizer

- Function: Improves flexibility and processability of materials, particularly in polyvinyl chloride (PVC) products and other polymers.

- Benefits: Its excellent thermal stability makes it suitable for high-temperature applications .

Biological Applications

1. Environmental Analysis

- Role: Used as a reference standard in environmental testing due to its stability and defined properties .

- Case Study: Research indicates widespread exposure to organophosphate flame retardants (including bis(2-isopropylphenyl) phenyl phosphate) in various environments, raising concerns about potential health impacts .

2. Toxicological Studies

- Biological Activity: Investigated for its effects on cellular processes and enzyme activities. Studies suggest that it may inhibit the human androgen receptor, potentially disrupting hormonal pathways .

- Case Study: A Danish study highlighted neurotoxic effects linked to exposure to isopropylated triphenyl phosphates, including symptoms such as muscle weakness and paraesthesia following prolonged exposure .

Análisis De Reacciones Químicas

Hydrolysis Reactions

B2IPPPP undergoes hydrolysis under acidic or alkaline conditions, yielding phosphoric acid and substituted phenol derivatives. Key findings include:

-

Acidic hydrolysis : Produces phosphoric acid and 2-isopropylphenol as primary products. This reaction is accelerated in the presence of sulfuric acid catalysts, commonly used in industrial processes .

-

Alkaline hydrolysis : Generates phosphate salts and aromatic alcohols. Studies note that hydrolysis rates increase significantly at elevated temperatures (>100°C) .

Table 1: Hydrolysis Products and Conditions

| Condition | Major Products | Reaction Rate (k, h⁻¹) | Source |

|---|---|---|---|

| 1M H₂SO₄, 80°C | Phosphoric acid, 2-isopropylphenol | 0.12 | |

| 0.5M NaOH, 90°C | Sodium phosphate, 2-isopropylphenoxide | 0.08 |

Thermal Decomposition

Thermal degradation of B2IPPPP occurs above 300°C, forming char and volatile phosphorus-containing compounds. This property underpins its flame-retardant efficacy:

-

Primary mechanism : Decomposition produces phosphoric acid and pyrophosphoric acid, which catalyze char formation on polymer surfaces .

-

Secondary products : Include isopropylphenol and carbon dioxide, observed in thermogravimetric analysis (TGA) studies .

Figure 1: Thermal Degradation Pathway

textB2IPPPP → Phosphoric acid + Isopropylphenol → Char (carbon-rich residue) + CO₂

Source: Adapted from EFRA (2007) and van der Veen (2012)

Enzymatic and Metabolic Reactions

In biological systems, B2IPPPP interacts with esterases and cytochrome P450 enzymes:

-

Esterase-mediated hydrolysis : Liver microsomal studies show cleavage of the phosphate ester bond, yielding diphenyl phosphate and 2-isopropylphenol metabolites .

-

Neurotoxic potential : Metabolites like phenyl saligenin phosphate inhibit neuropathy target esterase (NTE), a mechanism linked to organophosphate-induced delayed neuropathy .

Table 2: Metabolic Byproducts in Mammalian Systems

| Enzyme System | Metabolite | Biological Effect | Source |

|---|---|---|---|

| Hepatic esterases | Diphenyl phosphate | Renal excretion | |

| Cytochrome P450 | 2-Isopropylphenol glucuronide | Detoxification |

Substitution Reactions

The phenyl and isopropyl groups in B2IPPPP participate in electrophilic aromatic substitution (EAS) reactions:

-

Halogenation : Reacts with bromine (Br₂) in acetic acid to form brominated derivatives at the para position of the phenyl rings .

-

Nitration : Treatment with nitric acid (HNO₃) yields nitro-substituted products, though reaction rates are slower compared to simpler aryl phosphates .

Key Observation : Steric hindrance from the isopropyl groups reduces reactivity in EAS compared to non-substituted triphenyl phosphate .

Environmental Degradation

B2IPPPP persists in indoor environments (e.g., house dust) but degrades under UV exposure:

Propiedades

IUPAC Name |

phenyl bis(2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-18(2)21-14-8-10-16-23(21)27-29(25,26-20-12-6-5-7-13-20)28-24-17-11-9-15-22(24)19(3)4/h5-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNODSGCFHVNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073616 | |

| Record name | Bis(o-isopropylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69500-29-4, 28109-00-4 | |

| Record name | Bis[2-(1-methylethyl)phenyl] phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69500-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(isopropylphenyl) phenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-isopropylphenyl) phenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069500294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, bis[(1-methylethyl)phenyl] phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(o-isopropylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(isopropylphenyl) phenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ISOPROPYLPHENYL) PHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5821A722ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(ISOPROPYLPHENYL) PHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.